4-Fluoro-2-phenylmethoxybenzenethiol
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Overview
Description
The compound identified as “4-Fluoro-2-phenylmethoxybenzenethiol” is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-phenylmethoxybenzenethiol involves specific reaction conditions and reagents. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Host Inclusion Methods: Various methods are used to prepare host inclusion complexes, including the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cyclodextrins in the production process can improve the physical, chemical, and biological characteristics of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-phenylmethoxybenzenethiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Scientific Research Applications
4-Fluoro-2-phenylmethoxybenzenethiol has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and interactions with other chemical entities.
Biology: In biological research, this compound is investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-phenylmethoxybenzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The molecular pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-phenylmethoxybenzenethiol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cyclodextrins: These compounds share similar inclusion complex formation properties with this compound.
Other Host-Guest Complexes: Compounds that form host-guest complexes with cyclodextrins also exhibit similar properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its ability to form stable inclusion complexes with cyclodextrins and its diverse range of applications make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
4-fluoro-2-phenylmethoxybenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-6-7-13(16)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWRCUKJMFGAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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